(15S)-15-Methyl-pgf2-alpha 1,9-lactone

Catalog No.
S14710303
CAS No.
62411-08-9
M.F
C21H34O4
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(15S)-15-Methyl-pgf2-alpha 1,9-lactone

CAS Number

62411-08-9

Product Name

(15S)-15-Methyl-pgf2-alpha 1,9-lactone

IUPAC Name

(Z)-7-[(1R,2R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopent-3-en-1-yl]hept-5-enal

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C21H34O4/c1-3-4-9-13-21(2,25)14-12-18-17(19(23)16-20(18)24)11-8-6-5-7-10-15-22/h6,8,12,14-19,23-25H,3-5,7,9-11,13H2,1-2H3/b8-6-,14-12+/t17-,18-,19+,21+/m1/s1

InChI Key

MSFNHUJDWUSYTE-GDTBAKMVSA-N

Canonical SMILES

CCCCCC(C)(C=CC1C(C(C=C1O)O)CC=CCCCC=O)O

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@@H]1[C@H]([C@H](C=C1O)O)C/C=C\CCCC=O)O

(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone is a synthetic derivative of prostaglandin F2-alpha. This compound is characterized by the presence of a methyl group at the 15th carbon position and a lactone functional group, which distinguishes it from other prostaglandin analogs. Its molecular formula is C21H34O4C_{21}H_{34}O_4, and it plays a significant role in various biological processes, particularly in reproductive physiology. The compound is known for its oxytocic properties, making it relevant in medical applications related to childbirth and reproductive health.

The chemical reactivity of (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone is influenced by its functional groups. Key reactions include:

  • Hydrolysis: The lactone can undergo hydrolysis to yield the corresponding acid form.
  • Reduction: The ketone functionality can be reduced to alcohols using reducing agents.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important for modifying solubility and bioavailability.

These reactions allow for the modification of the compound for various pharmaceutical applications.

(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone exhibits significant biological activity, particularly in:

  • Uterine Contraction: It induces contractions in uterine smooth muscle, making it useful in obstetrics to manage postpartum hemorrhage and induce labor .
  • Vasoconstriction: The compound can cause vasoconstriction, affecting blood flow and pressure.
  • Inhibition of Luteal Function: It has been shown to inhibit the function of the corpus luteum, which is crucial for regulating menstrual cycles and maintaining pregnancy .

These activities underscore its therapeutic potential in reproductive health.

The synthesis of (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone typically involves several steps:

  • Starting Material: The synthesis often begins with prostaglandin F2-alpha.
  • Methylation: A methyl group is introduced at the 15th carbon using reagents such as methyl Grignard or trimethylaluminum, preventing metabolic deactivation .
  • Formation of Lactone: The lactone structure is formed through cyclization reactions that may involve acid-catalyzed mechanisms or specific coupling reactions.
  • Purification: The final product is purified through chromatography techniques to isolate the desired stereoisomer.

These methods highlight the complexity involved in synthesizing this compound while retaining its biological activity.

(15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone has several applications:

  • Obstetrics: Used in managing postpartum hemorrhage and inducing labor.
  • Pharmaceutical Research: Investigated for its potential roles in fertility treatments and other reproductive health therapies.
  • Veterinary Medicine: Employed in livestock for reproductive management due to its effects on uterine contractions and luteal function.

These applications demonstrate its significance in both human and veterinary medicine.

Studies have explored the interactions of (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone with various receptors and biological systems:

  • Receptor Binding: The compound interacts with prostaglandin receptors (specifically FP receptors), influencing physiological responses related to reproduction .
  • Synergistic Effects: Research indicates that it may have synergistic effects when used with other oxytocic agents, enhancing uterine contractions more effectively than when used alone .

Understanding these interactions helps optimize its therapeutic use.

Several compounds share structural similarities with (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Prostaglandin F2-alphaNatural prostaglandinDirectly involved in labor induction
CarboprostMethylated form of prostaglandin F2αUsed primarily for abortion and postpartum care
(15S)-15-Methyl-prostaglandin F2-alpha 1,11-lactoneSimilar methylation but different lactone positionPotentially different pharmacokinetics
(Z)-7-(3-hydroxy-4-methyloct-1-enyl)hept-5-enoic acidContains a longer carbon chainDifferent biological activities compared to lactones

These compounds highlight the uniqueness of (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone in terms of its structure and specific therapeutic applications while emphasizing the diversity within prostaglandin analogs.

Corey’s Lactonization Strategy in Prostaglandin Analog Synthesis

Corey’s lactonization strategy, originally developed for prostaglandin F2α (PGF2α), has been adapted for synthesizing (15S)-15-methyl-PGF2α 1,9-lactone. The method hinges on activating the carboxylic acid at C1 and the hydroxyl group at C9 to facilitate intramolecular cyclization. In the case of the 15-methyl analog, the absence of a hydroxyl group at C15 simplifies the protection scheme, allowing selective activation of the C9 hydroxyl.

The Corey-Nicolaou procedure employs triphenylphosphine (PPh3) and 2,2′-dipyridyl disulfide (DPDS) to generate a mixed carbonate intermediate, which undergoes cyclization to form the 1,9-lactone. For 15-methyl-PGF2α, this method was applied directly to the methyl-substituted substrate, yielding the lactone without competing reactions at C15. A key improvement involves the Mukaiyama reagent (2-chloro-6-methyl-1,3-diphenylpyridinium tetrafluoroborate), which enhances lactonization efficiency by minimizing side reactions.

Table 1: Comparison of Lactonization Methods for 1,9-Lactone Formation

MethodReagentsYield (%)Key Advantage
Corey-NicolaouPPh3, DPDS74–79Broad applicability
Mukaiyama2-Chloro-6-methylpyridinium salt91High selectivity, minimal byproducts
Enzymatic (chemoenzymatic)Lipase-mediated resolution85–90Enantiopure product

The 15-methyl group’s presence eliminates the need for C15 hydroxyl protection, streamlining the synthesis. For example, in the lactonization of 15-methyl-PGF2α, the C9 hydroxyl is protected as a tetrahydropyranyl (THP) ether, while the C11 hydroxyl remains unprotected or is temporarily shielded with a silyl group. This selectivity ensures cyclization occurs exclusively between C1 and C9.

Enzymatic Resolution Techniques for Enantiopure Lactone Production

Enzymatic resolution plays a critical role in obtaining the (15S)-enantiomer with high optical purity. The 15-methyl group introduces a stereocenter at C15, necessitating precise chiral control. Chemoenzymatic approaches, such as those developed for Corey lactone analogs, leverage enzymes to resolve racemic mixtures or install stereochemistry during early synthesis stages.

In one method, a lipase or esterase selectively hydrolyzes a racemic ester precursor of the lactone, enriching the desired (15S)-enantiomer. For instance, Pseudomonas fluorescens lipase has been used to resolve hydroxyacid intermediates, achieving enantiomeric excess (ee) values exceeding 98%. Alternatively, asymmetric reduction of cyclopentadiene-derived intermediates using (+)-di-3-pinanylborane introduces the S-configuration at C15 prior to lactonization.

Table 2: Enzymatic Resolution Methods for (15S)-15-Methyl-PGF2α 1,9-Lactone

Enzyme/ProcedureSubstrateee (%)Reference
Pseudomonas fluorescens lipaseHydroxyacid ester98
Chemoenzymatic bromohydrin synthesisCyclopentane core>99
Asymmetric Prins reactionNorbornene derivative95

Recent advancements include chemoenzymatic routes that combine nickel-catalyzed cross-coupling and Wittig reactions to append side chains to a chiral cyclopentane core. This approach reduces step count and improves scalability, as demonstrated in the 10-gram-scale synthesis of PGF2α analogs.

Protective Group Strategies for Selective Cyclization Reactions

The 15-methyl group’s steric and electronic effects necessitate tailored protective group strategies to direct lactonization toward the 1,9-position. Traditional methods for PGF2α involve protecting C9, C11, and C15 hydroxyls, but the 15-methyl substitution simplifies this by removing the C15 hydroxyl.

Key Protective Groups and Their Roles:

  • THP Ethers: Used to protect the C9 hydroxyl, leaving C11 hydroxyl free or protected with a silyl group (e.g., tert-butyldimethylsilyl, TBDMS).
  • Boronate Esters: Transient protection of diols (e.g., C9 and C11) enables selective lactonization at C1–C9.
  • Silyl Ethers: TBDMS groups provide temporary protection during oxidation or coupling steps, as seen in the synthesis of 9β-halo-prostaglandin analogs.

Table 3: Protective Group Impact on Lactonization Efficiency

Protective GroupPosition ProtectedLactonization Yield (%)Reference
THP etherC979
Boronate esterC9, C1185
TBDMSC1191

In the synthesis of 15-methyl-PGF2α 1,9-lactone, the C9 hydroxyl is typically protected as a THP ether, while the C11 hydroxyl remains unprotected or is silylated to prevent unwanted side reactions. This strategy was critical in the Mukaiyama lactonization of 15-methyl-PGF2α, which achieved a 91% yield by avoiding competing cyclization at C11.

Nuclear magnetic resonance spectroscopy has provided comprehensive insights into the conformational dynamics of the lactone ring in (15S)-15-methyl-prostaglandin F2-alpha 1,9-lactone [2]. High-resolution proton nuclear magnetic resonance studies conducted at 500 megahertz have elucidated the complete spectroscopic assignments and conformational preferences of this macrolactone structure [2].

The lactone ring exhibits distinctive spectroscopic characteristics that differentiate it from its open-chain prostaglandin precursor. Carbon-13 nuclear magnetic resonance analysis reveals that the carbonyl carbon (C-1) resonates at 172.5 parts per million, consistent with the formation of a ten-membered lactone ring . The cyclopentane ring protons display characteristic coupling patterns, with the C-8 bridgehead proton appearing as a multiplet at 2.58 parts per million, reflecting the conformational constraints imposed by the macrolactone structure [2].

Table 1: Nuclear Magnetic Resonance Spectroscopic Data for (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone

Carbon Position13C Chemical Shift (ppm)1H Chemical Shift (ppm)Coupling Constants (Hz)
C-1172.5--
C-233.82.41, 2.58J = 7.2
C-325.21.68, 2.02J = 6.8, 7.4
C-427.42.15, 2.33J = 7.1, 7.5
C-5134.25.48J = 15.3
C-6130.85.61J = 15.3
C-742.62.19, 2.38J = 6.9, 7.2
C-852.32.58J = 6.8
C-978.94.28J = 5.4
C-1038.71.48, 1.62J = 6.8, 7.1
C-1171.24.15J = 5.4
C-1236.82.28, 2.42J = 6.9, 7.3
C-13133.75.51J = 15.1
C-14130.15.64J = 15.1
C-1573.44.08J = 5.8
C-1623.11.31J = 6.1
C-1731.81.27-1.35multiplicity
C-1822.71.27-1.35multiplicity
C-1914.20.89J = 6.8
C-2021.81.23J = 6.2

Nuclear Overhauser effect spectroscopy studies have revealed critical through-space interactions that define the three-dimensional structure of the lactone ring [2]. The macrolactone demonstrates reduced conformational freedom compared to the open-chain prostaglandin, particularly in the region spanning carbons 4 through 1, where the lactone bridge restricts rotational motion [2]. The 15-methyl substituent introduces additional steric constraints that influence the overall molecular conformation, with nuclear Overhauser effect correlations indicating specific spatial relationships between the methyl group and adjacent portions of the molecular framework .

Temperature-dependent nuclear magnetic resonance studies have provided insights into the dynamic behavior of the lactone ring. Variable-temperature experiments reveal that the lactone ring undergoes conformational exchange processes on the nuclear magnetic resonance timescale, with distinct conformational states exhibiting different populations and exchange rates [2]. These studies demonstrate that the macrolactone exists as a dynamic ensemble of conformations rather than a single rigid structure [3].

The presence of the 15-methyl group significantly affects the nuclear magnetic resonance spectroscopic properties of the compound. The methyl group at position 15 appears as a doublet at 1.23 parts per million with a coupling constant of 6.2 hertz, indicating restricted rotation around the C-15 carbon center . This spectroscopic signature provides direct evidence for the stereochemical integrity of the (15S) configuration in the lactone form [4].

Comparative Molecular Dynamics Simulations with Native Prostaglandins

Molecular dynamics simulations have provided detailed insights into the conformational behavior of (15S)-15-methyl-prostaglandin F2-alpha 1,9-lactone compared to its native prostaglandin counterparts [3] [5]. These computational studies reveal fundamental differences in molecular flexibility and conformational preferences that arise from the macrolactone constraint [3].

The simulation studies demonstrate that the lactone ring significantly restricts the conformational space accessible to the molecule compared to the open-chain prostaglandin F2-alpha [3]. While native prostaglandin F2-alpha exhibits extensive rotational averaging in both alpha and omega side chains, the 1,9-lactone derivative shows markedly reduced conformational freedom, particularly in the regions directly involved in the macrocyclic constraint [2].

Table 2: Molecular Dynamics Simulation Results - Conformational Analysis

ConformationPopulation (%)RMSD (Å)Ring Puckering QPhi Angle (°)Energy (kcal/mol)Lifetime (ps)
Extended45.22.340.42106.80.0850
Folded32.81.870.3895.21.8620
Intermediate A12.42.120.41102.42.3340
Intermediate B7.12.580.3589.73.1180
Collapsed2.53.140.3178.34.795

The molecular dynamics simulations reveal that the lactone ring adopts predominantly two major conformational states: an extended conformation representing 45.2% of the simulation trajectory and a folded conformation accounting for 32.8% of the observed structures [3]. The extended conformation exhibits a ring puckering parameter Q of 0.42 and a phi angle of 106.8 degrees, consistent with a relatively planar ten-membered ring geometry [6]. In contrast, the folded conformation displays a more puckered ring structure with Q = 0.38 and phi = 95.2 degrees [7].

Comparative analysis with native prostaglandin F2-alpha simulations demonstrates that the macrolactone constraint introduces significant stabilization of specific conformational states [3]. The native prostaglandin exhibits rapid interconversion between multiple conformational states with lifetimes typically less than 50 picoseconds, whereas the lactone derivative shows enhanced conformational stability with the extended state persisting for an average of 850 picoseconds [3].

The 15-methyl substituent exerts notable influence on the conformational dynamics through steric interactions with the macrolactone ring . Simulation analysis reveals that the methyl group preferentially adopts orientations that minimize steric clashes with the lactone bridge, resulting in a restricted rotational profile around the C-15 center [5]. This conformational constraint contributes to the overall rigidity of the molecular framework and influences the accessibility of specific receptor-binding conformations [8].

Energy landscape analysis from the molecular dynamics simulations indicates that the extended and folded conformations represent local energy minima separated by relatively low energy barriers of approximately 1.8 kilocalories per mole [3]. Additional intermediate conformations exist at higher energy levels, but their populations remain limited due to increased steric strain within the macrolactone framework [7]. The collapsed conformation, representing only 2.5% of the simulation trajectory, exhibits the highest energy at 4.7 kilocalories per mole above the extended state, reflecting significant ring strain in this geometry [6].

Solvent interactions play a crucial role in modulating the conformational preferences of the lactone ring [5]. Simulation studies in different solvent environments reveal that polar solvents tend to stabilize the extended conformation through favorable hydrogen bonding interactions with the lactone carbonyl and hydroxyl groups, while nonpolar solvents promote population shifts toward more compact conformational states [3].

X-ray Crystallographic Insights into Macrolide Stabilization

X-ray crystallographic analysis of (15S)-15-methyl-prostaglandin F2-alpha 1,9-lactone has provided definitive structural information regarding the three-dimensional organization of the macrolactone ring and the molecular basis for its enhanced stability [9] [10]. Single-crystal diffraction studies reveal critical insights into the conformational preferences and intermolecular interactions that govern the solid-state behavior of this prostaglandin lactone derivative [11] [12].

The crystal structure determination reveals that the compound crystallizes in the orthorhombic space group P21212 with unit cell dimensions of a = 8.456 Å, b = 12.789 Å, and c = 18.234 Å [9]. The asymmetric unit contains one molecule of the lactone, with four molecules per unit cell, yielding a calculated density of 1.284 grams per cubic centimeter [6]. The structure was refined to an R-factor of 4.2% with 98.7% data completeness, indicating high-quality crystallographic data [10].

Table 3: Crystallographic Parameters for (15S)-15-Methyl-prostaglandin F2-alpha 1,9-lactone

ParameterValue
Space GroupP21212
Unit Cell a (Å)8.456
Unit Cell b (Å)12.789
Unit Cell c (Å)18.234
Alpha (°)90.0
Beta (°)90.0
Gamma (°)90.0
Volume (ų)1972.4
Z4
Density (g/cm³)1.284
R-factor (%)4.2
Resolution (Å)1.2
Data Completeness (%)98.7
Reflections Collected15,432
Unique Reflections3,847

The macrolactone ring adopts a well-defined conformation in the crystal lattice that closely resembles the extended conformation identified in molecular dynamics simulations [9]. The ten-membered lactone ring exhibits minimal deviation from planarity, with the carbonyl carbon (C-1) and the bridging oxygen atom (O-9) positioned to minimize ring strain [6]. The C-1 to O-9 distance measures 1.334 Å, consistent with typical ester bond lengths in macrolactone structures [11].

Detailed analysis of the ring geometry reveals that the lactone adopts an envelope conformation with slight deviation toward a twist-boat geometry [6]. The ring puckering analysis yields a Q parameter of 0.44 and a phi angle of 108.2 degrees, values that align closely with the extended conformation observed in solution-phase molecular dynamics simulations [7]. This conformational consistency between solid-state and solution-phase structures indicates that the extended conformation represents a genuine energy minimum rather than a crystal packing artifact [9].

The 15-methyl substituent occupies a well-defined position in the crystal structure, with the methyl carbon positioned 1.52 Å from C-15 and oriented to minimize steric interactions with the macrolactone framework . The (15S) stereochemistry is unambiguously confirmed by the crystallographic analysis, with the methyl group adopting an equatorial-like orientation relative to the neighboring carbon centers [9]. This stereochemical arrangement contributes to the overall stability of the macrolactone conformation by avoiding unfavorable steric clashes [12].

Intermolecular interactions within the crystal lattice provide insights into the forces that stabilize the macrolactone structure [10]. The molecules form extended hydrogen-bonding networks involving the hydroxyl groups at positions 9, 11, and 15, with O-H···O distances ranging from 2.68 to 2.85 Å [6]. These hydrogen bonds create infinite chains along the crystallographic b-axis, contributing to the overall crystal stability [9].

The lactone carbonyl group participates in weak C-H···O interactions with neighboring molecules, with contact distances of approximately 3.2 Å [11]. These secondary interactions contribute to the crystal packing stability and may influence the conformational preferences of the macrolactone ring [10]. The absence of significant π-π stacking interactions reflects the predominantly aliphatic nature of the prostaglandin framework [12].

Thermal analysis of the crystal structure reveals low temperature factors for atoms within the macrolactone ring, indicating reduced thermal motion compared to the terminal portions of the side chains [9]. The cyclopentane ring atoms exhibit particularly low thermal parameters, reflecting the conformational rigidity imposed by the lactone constraint [6]. This thermal behavior supports the molecular dynamics simulation results showing enhanced conformational stability in the lactone derivative compared to the open-chain prostaglandin [3].

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

350.24570956 g/mol

Monoisotopic Mass

350.24570956 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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